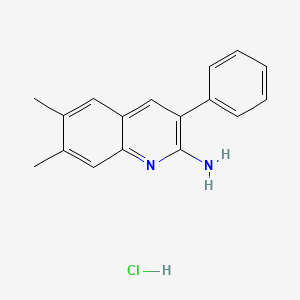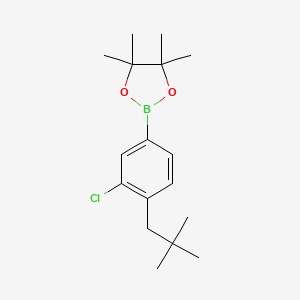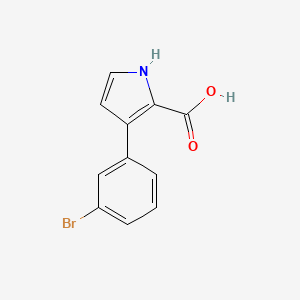
1-Chloro-5-(chloromethoxy)pentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-5-(chloromethoxy)pentane is an organic compound with the molecular formula C6H12Cl2O It is a chlorinated ether, characterized by the presence of two chlorine atoms and an ether linkage within a pentane backbone
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-5-(chloromethoxy)pentane can be synthesized through several methods. One common approach involves the reaction of 1,5-pentanediol with thionyl chloride (SOCl2) to form 1,5-dichloropentane, which is then reacted with sodium methoxide (NaOCH3) to yield the desired product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions: 1-Chloro-5-(chloromethoxy)pentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chlorinated compound into alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOCH3), or ammonia (NH3) are commonly used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed:
Nucleophilic Substitution: Formation of ethers, alcohols, or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
科学研究应用
1-Chloro-5-(chloromethoxy)pentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-5-(chloromethoxy)pentane involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This process is facilitated by the electron-withdrawing effect of the chlorine atoms, which makes the carbon atoms more susceptible to nucleophilic attack.
相似化合物的比较
1-Chloro-5-(chloromethoxy)pentane can be compared with other chlorinated ethers and halogenated alkanes:
1-Chloro-5-iodopentane: Similar structure but with an iodine atom instead of a chlorine atom, leading to different reactivity and applications.
1-Chloro-5-bromopentane: Contains a bromine atom, which affects its chemical properties and reactivity.
1-Chloro-5-methoxypentane: Similar ether linkage but with a methoxy group instead of a chloromethoxy group, resulting in different chemical behavior.
属性
CAS 编号 |
145912-11-4 |
|---|---|
分子式 |
C6H12Cl2O |
分子量 |
171.06 g/mol |
IUPAC 名称 |
1-chloro-5-(chloromethoxy)pentane |
InChI |
InChI=1S/C6H12Cl2O/c7-4-2-1-3-5-9-6-8/h1-6H2 |
InChI 键 |
WSWBUHKAEYYIQQ-UHFFFAOYSA-N |
规范 SMILES |
C(CCOCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde](/img/structure/B13706336.png)
![5-Benzo[1,3]dioxol-5-yl-[1,2,4]triazin-3-ylamine](/img/structure/B13706341.png)


![1-Chloro-2-[(chloromethoxy)methyl]benzene](/img/structure/B13706355.png)

![TfaNH(-2d)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13706370.png)






